5-Oxo-5-pyridin-2-ylpentanoic acid

Vue d'ensemble

Description

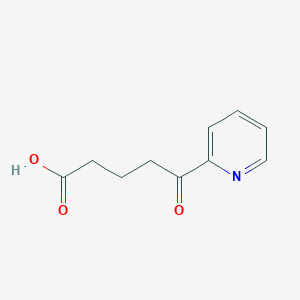

5-Oxo-5-pyridin-2-ylpentanoic acid: is a versatile chemical compound widely used in scientific research. It exhibits remarkable properties that make it indispensable for studying various biological processes and developing innovative drug therapies. This compound is characterized by the presence of a pyridine ring attached to a pentanoic acid chain with a ketone group at the fifth position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-pyridin-2-ylpentanoic acid typically involves the reaction of pyridine derivatives with pentanoic acid precursors. One common method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. These methods include the use of mechanochemically activated magnesium metal for direct C-4-H alkylation of pyridines with alkyl halides . The process is operationally simple and offers excellent regioselectivity and substrate scope.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Oxo-5-pyridin-2-ylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed:

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of 5-hydroxy-5-pyridin-2-ylpentanoic acid.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, 5-Oxo-5-pyridin-2-ylpentanoic acid serves as a building block for synthesizing bioactive compounds. Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and bacterial infections. For instance, research has demonstrated that derivatives of this compound exhibit antimicrobial activity against Gram-positive bacteria, which is crucial given the increasing resistance to conventional antibiotics .

Biological Research

This compound is extensively used to study enzyme interactions and metabolic pathways . It has been shown to inhibit specific enzymes, which can lead to the development of new drugs targeting metabolic disorders. A notable study highlighted the role of this compound in modulating pathways associated with inflammation and cell proliferation .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals , agrochemicals, and dyes. Its ability to participate in chemical reactions makes it valuable for creating complex compounds with desired properties .

Antimicrobial Activity

A study focused on synthesizing a series of derivatives from this compound revealed promising antibacterial properties against various strains of bacteria. The compounds were tested against multiple strains, showing significant activity against Gram-positive bacteria while being inactive against Gram-negative strains .

| Compound | Activity Against | Notes |

|---|---|---|

| Derivative A | Staphylococcus aureus | Effective at low concentrations |

| Derivative B | Enterococcus faecalis | Moderate activity observed |

| Derivative C | Escherichia coli | No activity detected |

Enzyme Inhibition Studies

Another significant application involves studying the enzyme inhibition properties of this compound. In vitro assays demonstrated its potential to inhibit specific enzymes involved in metabolic pathways, suggesting its utility in developing treatments for metabolic disorders .

Mécanisme D'action

The mechanism of action of 5-Oxo-5-pyridin-2-ylpentanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity. It also interacts with cellular receptors and signaling pathways, influencing various biological processes .

Comparaison Avec Des Composés Similaires

Pyrrolidine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are used in medicinal chemistry.

Indole derivatives: Indole compounds have a similar aromatic ring structure and exhibit diverse biological activities.

Piperidine derivatives: Piperidine-containing compounds are important in drug design and have various pharmacological applications.

Uniqueness: 5-Oxo-5-pyridin-2-ylpentanoic acid is unique due to its specific structural features, including the pyridine ring and the ketone group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.

Activité Biologique

5-Oxo-5-pyridin-2-ylpentanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding studies, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure that combines a pyridine ring with a pentanoic acid moiety. This structural configuration is believed to contribute to its biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₃ |

| Molecular Weight | 205.23 g/mol |

| Solubility | Soluble in DMSO, slightly soluble in water |

| pKa | Approximately 4.5 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways.

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, potentially leading to therapeutic effects in conditions where these enzymes are dysregulated.

- Receptor Binding : The compound has been investigated for its binding affinity to various receptors, which may play a role in neurotransmission and other physiological processes.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential as an aldose reductase inhibitor, which is relevant in the treatment of diabetic complications.

Receptor Binding Studies

The compound has also been explored for its affinity towards neurotransmitter receptors. Binding studies suggest that it may influence glutamatergic neurotransmission, which is critical in neurological disorders such as epilepsy and depression .

Case Studies

- Antimicrobial Activity : A study focusing on derivatives of pyridine compounds, including this compound, demonstrated antimicrobial properties against Gram-positive bacteria. The findings suggest that modifications to the pyridine ring can enhance biological activity .

- Neuroprotective Effects : Research has indicated that compounds similar to this compound can exhibit neuroprotective effects by modulating glutamate levels, thus providing a potential avenue for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 3,3-Dimethyl-5-oxo-5-(4-(2-pyrimidinyl)piperazin-1-yl)pentanoic acid | Similar enzyme inhibition properties |

| 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | Exhibits anti-inflammatory effects |

Propriétés

IUPAC Name |

5-oxo-5-pyridin-2-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(5-3-6-10(13)14)8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOQLTGFABOREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375085 | |

| Record name | 5-oxo-5-pyridin-2-ylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13672-84-9 | |

| Record name | 5-oxo-5-pyridin-2-ylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.